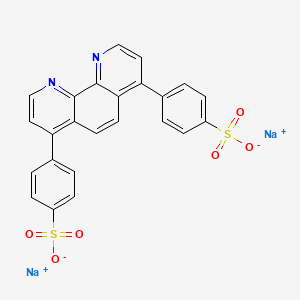

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

Description

Properties

CAS No. |

53744-42-6 |

|---|---|

Molecular Formula |

C24H16N2NaO6S2 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |

InChI |

InChI=1S/C24H16N2O6S2.Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;/h1-14H,(H,27,28,29)(H,30,31,32); |

InChI Key |

XJKHQPCFAXZEFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

53744-42-6 52746-49-3 |

Related CAS |

28061-20-3 (Parent) |

Synonyms |

4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of Disodium Bathophenanthrolinedisulfonate is iron (Fe 2+) . Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport.

Mode of Action

Disodium Bathophenanthrolinedisulfonate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter. This action inhibits the transport of iron into chloroplasts.

Biochemical Pathways

By chelating Fe 2+ and inhibiting its transport, Disodium Bathophenanthrolinedisulfonate affects the biochemical pathways that rely on iron. These include the electron transport chain in mitochondria and various enzymatic reactions. The downstream effects of this inhibition are dependent on the specific biological context and can vary widely.

Pharmacokinetics

As a water-soluble compound, it is expected to have good bioavailability.

Biochemical Analysis

Biochemical Properties

Disodium bathophenanthrolinedisulfonate is a metal chelator. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts. This interaction with iron ions suggests that Disodium bathophenanthrolinedisulfonate may interact with enzymes, proteins, and other biomolecules that require iron as a cofactor.

Cellular Effects

The ability of Disodium bathophenanthrolinedisulfonate to chelate iron and inhibit its transport into chloroplasts suggests that it may have significant effects on cellular processes. Iron is a critical component of many cellular processes, including electron transport in mitochondria, oxygen transport in hemoglobin, and as a cofactor for many enzymes. By chelating iron, Disodium bathophenanthrolinedisulfonate could potentially influence these processes.

Molecular Mechanism

The molecular mechanism of Disodium bathophenanthrolinedisulfonate primarily involves its interaction with iron ions. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts. This could potentially lead to changes in gene expression, enzyme activity, and other cellular processes that depend on iron.

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable at room temperature.

Transport and Distribution

Disodium bathophenanthrolinedisulfonate is soluble in water, suggesting that it could be transported and distributed within cells and tissues via the bloodstream. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

Given its ability to chelate iron and inhibit its transport into chloroplasts, it may be localized to areas of the cell where iron transport occurs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.